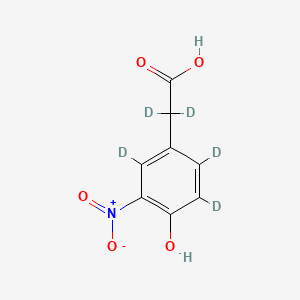![molecular formula C40H36CrLi3N6O10S2 B588977 Chromate(3-), bis[4-[[4-(diethylamino)-2-(hydroxy-kappaO)phenyl]azo-kappaN1]-3-(hydroxy-kappaO)-1-naphthalenesulfonato(3-)]-, trilithium CAS No. 149564-65-8](/img/structure/B588977.png)
Chromate(3-), bis[4-[[4-(diethylamino)-2-(hydroxy-kappaO)phenyl]azo-kappaN1]-3-(hydroxy-kappaO)-1-naphthalenesulfonato(3-)]-, trilithium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromate(3-), bis[4-[[4-(diethylamino)-2-(hydroxy-kappaO)phenyl]azo-kappaN1]-3-(hydroxy-kappaO)-1-naphthalenesulfonato(3-)]-, trilithium is a chemical compound with the formula Li₃This compound is a nuclear inhibitor that can stop all fusion within a star by way of quantum implosion . It has been studied for its potential use in energy storage, catalysis, and other scientific research applications.
Méthodes De Préparation
Chromate(3-), bis[4-[[4-(diethylamino)-2-(hydroxy-kappaO)phenyl]azo-kappaN1]-3-(hydroxy-kappaO)-1-naphthalenesulfonato(3-)]-, trilithium can be synthesized through various methods. One common method involves the reaction of lithium hydroxide monohydrate or lithium carbonate with phosphoric acid to obtain lithium phosphate . This reaction is typically carried out under controlled conditions to ensure the purity and stability of the final product. Industrial production methods may involve large-scale synthesis using similar reaction routes, with additional purification steps to meet specific quality standards.
Analyse Des Réactions Chimiques
Chromate(3-), bis[4-[[4-(diethylamino)-2-(hydroxy-kappaO)phenyl]azo-kappaN1]-3-(hydroxy-kappaO)-1-naphthalenesulfonato(3-)]-, trilithium undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For example, basic lithium phosphate can be used as a catalyst for the isomerization of propylene oxide to allyl alcohol . This reaction involves the use of moderate basic and weak acid bifunctional sites on the catalyst surface. Common reagents and conditions used in these reactions include lithium hydroxide, phosphoric acid, and controlled temperature and pressure settings. Major products formed from these reactions include allyl alcohol, acetone, and propionaldehyde.
Applications De Recherche Scientifique
Chromate(3-), bis[4-[[4-(diethylamino)-2-(hydroxy-kappaO)phenyl]azo-kappaN1]-3-(hydroxy-kappaO)-1-naphthalenesulfonato(3-)]-, trilithium has a wide range of scientific research applications. In chemistry, it is used as a catalyst for various reactions, including isomerization and polymerization . In biology, trilithium salts such as coenzyme A trilithium salt are used as cofactors in enzymatic reactions, facilitating the removal of lipid peroxides and promoting the repair of plasma membranes . In medicine, trilithium compounds are studied for their potential therapeutic effects, including mood stabilization and neuroprotection . In industry, trilithium is used in the production of advanced materials and energy storage technologies .
Mécanisme D'action
The mechanism of action of trilithium involves its interaction with molecular targets and pathways. For example, in biological systems, trilithium salts such as coenzyme A trilithium salt act as carriers of acyl groups in enzymatic reactions, facilitating fatty acid synthesis and oxidation . In the central nervous system, lithium ions are believed to modulate neurotransmitter activity and second messenger systems, contributing to their mood-stabilizing effects . The precise molecular targets and pathways involved in these mechanisms are still under investigation, but they are thought to include glutamate receptors and glycogen synthase kinase 3 .
Comparaison Avec Des Composés Similaires
Chromate(3-), bis[4-[[4-(diethylamino)-2-(hydroxy-kappaO)phenyl]azo-kappaN1]-3-(hydroxy-kappaO)-1-naphthalenesulfonato(3-)]-, trilithium can be compared with other similar compounds, such as dilithium and paralithium. Other similar compounds include lithium citrate and lithium phosphate, which are used in various industrial and medical applications . This compound’s ability to act as a catalyst and its potential therapeutic effects make it a valuable compound for scientific research and industrial applications.
Propriétés
Numéro CAS |
149564-65-8 |
|---|---|
Formule moléculaire |
C40H36CrLi3N6O10S2 |
Poids moléculaire |
897.696 |
Nom IUPAC |
trilithium;chromium(3+);4-[[4-(diethylamino)-2-oxidophenyl]diazenyl]-3-oxidonaphthalene-1-sulfonate |
InChI |
InChI=1S/2C20H21N3O5S.Cr.3Li/c2*1-3-23(4-2)13-9-10-16(17(24)11-13)21-22-20-15-8-6-5-7-14(15)19(12-18(20)25)29(26,27)28;;;;/h2*5-12,24-25H,3-4H2,1-2H3,(H,26,27,28);;;;/q;;+3;3*+1/p-6 |
Clé InChI |
ANHSYXRMFUXHJI-UHFFFAOYSA-H |
SMILES |
[Li+].[Li+].[Li+].CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)[O-])[O-])[O-].CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)[O-])[O-])[O-].[Cr+3] |
Synonymes |
trilithium bis(4-((4-(diethylamino)-2-hydroxyphenyl)azo)-3-hydroxy-1-naphthalenesulfonato(3-))chromate(3-) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Propanone, 1-[(2-hydroxypropyl)amino]- (9CI)](/img/new.no-structure.jpg)
![N-Cyclohexyl-N'-[4-(2,3-epoxypropoxy)phenyl]urea-d5](/img/structure/B588899.png)



![2-[1-Amino-2-[benzyl(carboxy)amino]-2-oxoethyl]-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B588906.png)




